N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-8-11-22(21(27)14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGGHSYQMWDUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Properties
The compound can be synthesized through a multi-step process involving the reaction of benzylamine with 2,4-difluorobenzoyl chloride, followed by the introduction of the imidazole moiety through a nucleophilic substitution reaction. The structural formula is represented as:This molecular structure includes a benzamide core modified with a difluorophenyl group and an imidazole ring, which contributes to its biological activity.
Anticancer Properties
Research indicates that N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's. The IC50 values for AChE inhibition have been reported in the range of 30-50 µM, indicating moderate potency compared to standard inhibitors like donepezil.
Drug Development
This compound serves as a lead compound in drug development programs targeting neurodegenerative diseases and cancer. Its unique structural features allow for further modifications to enhance efficacy and selectivity.
Pharmacological Studies
The compound is utilized in pharmacological studies to understand its interaction with biological targets. Research has focused on optimizing its pharmacokinetic properties and reducing potential side effects through structural analogs.
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, this compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Treatment with this compound significantly reduced cell death and increased cell viability compared to control groups.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production . The molecular pathways involved can include binding to the active site of the enzyme, leading to a decrease in its activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related analogs, focusing on substituent effects, synthetic strategies, and bioactivity.
Structural Analogs with Modified Aromatic Substituents
Several analogs differ in the substitution patterns on the aromatic rings, significantly altering physicochemical and biological properties.
Key Findings :
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances membrane permeability and binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., cyclohexylmethyl in ) .
Imidazole-Based Derivatives with Heterocyclic Modifications
Variations in the imidazole core or adjacent heterocycles influence electronic properties and bioactivity.
Key Findings :
- Tautomer Stability : The target compound’s 1,2,4-triazole-thione tautomer (confirmed via IR νC=S at 1247–1255 cm⁻¹) offers redox stability over benzimidazole derivatives () .
Key Findings :
Biological Activity
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure
The compound can be described by the following structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole moiety is known for its ability to modulate enzyme activity and receptor binding, which may contribute to its pharmacological effects. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases and other enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing physiological responses.
Biological Activities
Research has shown that this compound exhibits several biological activities:
Anticancer Activity
Studies indicate that derivatives of this compound have shown significant anticancer properties. For instance, in a study involving Src kinase inhibitors, compounds structurally related to this compound displayed GI50 values indicating effective inhibition of cancer cell proliferation (Table 1) .
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| 8a | 1.34 | NIH3T3/c-Src527F |
| 8b | 1.49 | SYF/c-Src527F |
| 8c | 2.51 | HT-29 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into similar benzamide derivatives has indicated moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the benzyl and imidazole moieties significantly impact the biological activity of the compound. Key findings include:
- Substituents on the Benzyl Group : The presence of electron-withdrawing groups (like fluorine) enhances potency against specific targets.
- Imidazole Positioning : The position and nature of substituents on the imidazole ring are critical for maintaining biological efficacy .
Case Studies
Several case studies have been documented that explore the biological efficacy of compounds related to this compound.
- Src Kinase Inhibition : A series of studies evaluated the anticancer potential through Src kinase inhibition. The most potent analogs exhibited significant growth inhibition in cancer cell lines.
- Antimicrobial Testing : Compounds with similar structures were tested against various pathogens, demonstrating promising results compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for synthesizing N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. For example, a benzoheterocyclic derivative (e.g., 1H-imidazol-1-yl) is functionalized via sulfanyl linkage using a carbamoylmethyl intermediate. Reaction conditions such as temperature (e.g., reflux in DMSO at 100°C), catalysts (e.g., triethylamine), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of imidazole to sulfanyl precursor) are critical for yield optimization . Purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70% v/v) .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
- Methodological Answer :
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., calculated [M+H]⁺ at 498.1663; observed 498.1758) .
- ¹H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.96–8.27 ppm, imidazole protons at δ 9.15–9.58 ppm in DMSO-d₆) .
- Melting Point : Determine purity via sharp melting ranges (e.g., 189.3–190.4°C) .
Advanced Research Questions
Q. What methodologies are recommended for evaluating the biological activity of this compound, particularly in antimicrobial assays?
- Methodological Answer : Antimicrobial activity can be assessed using:
- Broth Microdilution Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values determined at serial dilutions (e.g., 4–256 µg/mL) .
- Time-Kill Curves : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Control Compounds : Compare with known antimicrobial agents (e.g., ciprofloxacin) to contextualize potency .
Q. What approaches are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Structural Modifications : Vary substituents on the benzamide (e.g., fluorophenyl vs. chlorophenyl groups) and imidazole rings to assess impact on activity .
- Bioisosteric Replacements : Substitute sulfanyl linkages with sulfonyl or carbonyl groups to evaluate electronic effects .
- Data Correlation : Use regression analysis to link physicochemical properties (e.g., logP, polar surface area) with biological activity .
Q. How can computational chemistry techniques be applied to study the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding (e.g., carbamoyl groups with active-site residues) and hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth vs. LB agar) .
- Replicate Studies : Perform triplicate experiments with independent compound batches to confirm reproducibility .
- Meta-Analysis : Aggregate data from multiple studies (e.g., MIC values) to identify trends or outliers using statistical tools like ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
